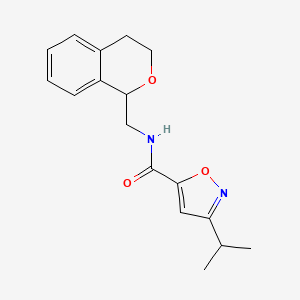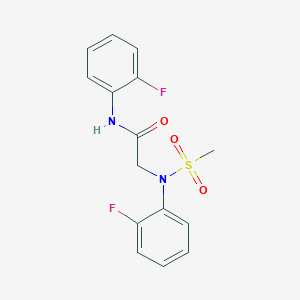![molecular formula C18H16O4 B5568952 8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol CAS No. 6158-56-1](/img/structure/B5568952.png)
8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, also known as quinacrine, is a synthetic compound that has been used for various purposes in scientific research. It is a member of the quinoline family and has a broad range of biological activities.
Scientific Research Applications
Synthesis and Characterization
The process of synthesizing quinoline derivatives, including those similar to 8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, involves condensation reactions that are characterized by various analytical techniques. For example, Patel and Vohra (2006) synthesized a related compound by condensing 5-chloromethyl-8-quinolinol with 4-methyl piperazine, indicating the versatility of quinoline compounds in chemical synthesis and characterization (Patel & Vohra, 2006).
Biological Activities
Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and corrosion inhibitory properties:
Antimicrobial Activity : Quinoline compounds, through their diverse structural modifications, have shown significant antimicrobial activity against various strains of bacteria and fungi. For instance, Patel et al. (2007) prepared derivatives showing antibacterial activity against gram-positive and gram-negative bacteria, highlighting the potential of quinoline derivatives in antimicrobial research (Patel, Patel, & Chauhan, 2007).
Corrosion Inhibition : Quinoline-based compounds have been investigated for their corrosion inhibitory action on different metals in various environments. El Faydy et al. (2020) demonstrated that quinoline-based piperazine compounds significantly improved the anti-corrosion properties of C35E steel in HCl electrolyte, suggesting their potential application in protecting metals against corrosion (El Faydy et al., 2020).
Properties
| 6158-56-1 | |
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-ethoxyethenyl 2-benzoylbenzoate |
InChI |
InChI=1S/C18H16O4/c1-3-21-13(2)22-18(20)16-12-8-7-11-15(16)17(19)14-9-5-4-6-10-14/h4-12H,2-3H2,1H3 |
InChI Key |
UTBIOCCLEFQHNQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC=C3Cl)C |
Canonical SMILES |
CCOC(=C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
